molecular formula C18H30O5 B14629594 Diethyl 2-(5-methylhex-4-enoyl)heptanedioate CAS No. 53377-62-1

Diethyl 2-(5-methylhex-4-enoyl)heptanedioate

Cat. No.: B14629594
CAS No.: 53377-62-1
M. Wt: 326.4 g/mol
InChI Key: JQYQUHFTBAAPLD-UHFFFAOYSA-N
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Description

Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is an organic compound with the molecular formula C18H30O5 It is a diester derivative of heptanedioic acid, featuring a 5-methylhex-4-enoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves the Dieckmann condensation. This reaction is an intramolecular Claisen condensation where diethyl heptanedioate reacts with a base, such as sodium ethoxide, to form a cyclic β-ketoester. The reaction typically requires an alcohol solvent and an acid workup to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Dieckmann condensation reactions, optimized for yield and purity. The process would include precise control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-methylhex-4-enoyl)heptanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(5-methylhex-4-enoyl)heptanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bonds, releasing the active carboxylic acid derivatives. These derivatives can then participate in further biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl heptanedioate: A simpler diester without the 5-methylhex-4-enoyl substituent.

    Dimethyl heptanedioate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl adipate: Another diester with a shorter carbon chain.

Uniqueness

Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

53377-62-1

Molecular Formula

C18H30O5

Molecular Weight

326.4 g/mol

IUPAC Name

diethyl 2-(5-methylhex-4-enoyl)heptanedioate

InChI

InChI=1S/C18H30O5/c1-5-22-17(20)13-8-7-11-15(18(21)23-6-2)16(19)12-9-10-14(3)4/h10,15H,5-9,11-13H2,1-4H3

InChI Key

JQYQUHFTBAAPLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(C(=O)CCC=C(C)C)C(=O)OCC

Origin of Product

United States

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